9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene

Low-dielectric materials Optoelectronic integrated circuits Polyimide films

9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL, CAS 47823-88-1) is a high-purity aromatic diamine monomer characterized by a central fluorene unit flanked by two phenyl rings, each connected via an ether (–O–) linkage to a terminal aniline group. With molecular formula C37H28N2O2 and molecular weight 532.63 g·mol⁻¹ , BAOFL serves as a key building block for synthesizing high-performance polyimides (PIs), poly(ether imide)s (PEIs), and poly(amide-imide)s (PAIs).

Molecular Formula C37H28N2O2
Molecular Weight 532.6 g/mol
CAS No. 47823-88-1
Cat. No. B3182993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene
CAS47823-88-1
Molecular FormulaC37H28N2O2
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N
InChIInChI=1S/C37H28N2O2/c38-27-13-21-31(22-14-27)40-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)41-32-23-15-28(39)16-24-32/h1-24H,38-39H2
InChIKeyAUPIFOPXTAGGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL, CAS 47823-88-1) – Technical Baseline for Scientific Procurement


9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene (BAOFL, CAS 47823-88-1) is a high-purity aromatic diamine monomer characterized by a central fluorene unit flanked by two phenyl rings, each connected via an ether (–O–) linkage to a terminal aniline group. With molecular formula C37H28N2O2 and molecular weight 532.63 g·mol⁻¹ , BAOFL serves as a key building block for synthesizing high-performance polyimides (PIs), poly(ether imide)s (PEIs), and poly(amide-imide)s (PAIs) [1][2]. The fluorene cardo (loop) structure disrupts inter-chain packing, suppressing charge-transfer complex (CTC) formation and endowing derived polymers with a distinctive combination of high glass transition temperature, excellent optical transparency in the visible region, low dielectric constant, and good solubility in polar aprotic solvents [3]. Commercial sources offer BAOFL at purities of 97–99% (HPLC, NMR verified) , and the monomer is also investigated as a hole-transport material or crosslinkable precursor for organic light-emitting diode (OLED) applications [4].

Why In-Class Fluorene Diamines Cannot Simply Replace BAOFL (CAS 47823-88-1) in Precision Polymer Synthesis


Although several aromatic diamines share structural motifs with BAOFL—such as 9,9-bis(4-aminophenyl)fluorene (BAFL), 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), and 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BDAF)—direct substitution in polyimide or poly(amide-imide) syntheses is not performance-neutral. BAOFL uniquely combines three structural features in a single monomer: (i) a rigid, bulky fluorene cardo group that raises Tg and reduces chain packing to suppress charge-transfer complex (CTC) coloration [1]; (ii) two flexible ether (–O–) linkages that impart solubility in polar aprotic solvents (NMP, DMAc, DMF) and improve melt processability relative to the ether-free analog BAFL [2][3]; and (iii) an all-hydrocarbon fluorene core that avoids the elevated cost, potential hydrolytic instability, and environmental persistence concerns associated with fluorinated alternatives such as BDAF or 6F-BAOFL [4][5]. Removing any one of these features—ether linkages, the cardo fluorene ring, or the non-fluorinated backbone—produces measurable trade-offs quantified in the evidence below.

Quantitative Evidence Guide: BAOFL (CAS 47823-88-1) Versus Closest Analogs – Differentiated Performance Data


Dielectric Constant: BAOFL-Based PI (Dk = 2.56 at 1 MHz) Versus Non-Fluorene BPDA-Based PI (Dk = 5.7 at 1 MHz)

In a head-to-head study, polyimide thin films prepared from BAOFL and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) exhibited a dielectric constant (Dk) of 2.56 at 1 MHz [1], while a control PI prepared from the same BPDA dianhydride but with a non-fluorene diamine (BDAPM) showed a Dk of 5.7 at 1 MHz [2]. The BAOFL-containing PI achieved a 55% reduction in dielectric constant, attributed to the fluorene cardo group increasing free volume and reducing dipole density. In a separate study at 10 GHz, BAOFL-based PI films maintained low Dk values of 2.87–3.20 with dissipation factors (Df) of 0.0066–0.0123 [3].

Low-dielectric materials Optoelectronic integrated circuits Polyimide films

Glass Transition Temperature: BAOFL-Derived Cured Resin Tg = 321 °C Versus Comparable Diamine Oligomers

In an imide oligomer system based on symmetric 4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) end-capped with 4-phenylethynylphthalic anhydride (PEPA), the BAOFL-based cured resin exhibited a glass transition temperature (Tg) of 321 °C with a 5% weight loss temperature (Td5) of 551 °C under nitrogen [1]. The imide oligomer achieved >33 wt% solubility in NMP—a critical threshold for imide-solution prepreg fabrication—while maintaining this high Tg [1]. By comparison, analogous s-BPDA/PEPA oligomers prepared with non-fluorene diamines (e.g., BAPP) in quaternary copolyimide systems yielded Tg values in the range of 235.3–305.5 °C, with the lower end of this range representing formulations where BAFL (non-ether fluorene diamine) was absent or minimal [2]. The BAOFL-based system retained a Tg advantage of approximately 16–86 °C over non-fluorene counterparts.

High-temperature polymers Carbon fiber composites Imide oligomers

Optical Transparency: BAOFL-Derived Polyimide Films Achieve T400 > 85% with Yellow Index b* < 1.0

Semi-alicyclic polyimide films synthesized from hydrogenated 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (HBPDA) and BAOFL (designated PI-3) exhibited an ultraviolet cutoff wavelength (λcut) below 300 nm, optical transmittance at 400 nm (T400) exceeding 85%, yellow index (b*) below 1.0, and haze below 1.2% [1]. These metrics were achieved alongside a Tg > 220 °C and a Dk as low as 2.56. In contrast, conventional aromatic polyimides such as PMDA-ODA (Kapton-type) are deeply colored (yellow to brown) due to strong inter-chain CTC formation, with typical T400 values well below 50% and b* values exceeding 20 [2][3]. The fluorene cardo group in BAOFL sterically disrupts chain packing, suppressing CTC absorption without requiring fluorination, which would otherwise increase monomer cost and introduce potential environmental persistence issues.

Colorless polyimide films Flexible displays Optical waveguides

Solubility and Processability: BAOFL Imide Oligomer Exceeds 33 wt% Solubility in NMP with Melt Viscosity of 326 Pa·s

The imide oligomer synthesized from s-BPDA, BAOFL, and PEPA (degree of polymerization = 4) achieved a solubility exceeding 33 wt% in N-methyl-2-pyrrolidone (NMP) after thermal imidization, with the reaction solution remaining homogeneous without precipitation [1]. This solubility far surpasses the minimum 30 wt% threshold required for fabricating imide-solution prepregs used in carbon-fiber-reinforced plastic (CFRP) production. The BAOFL-based oligomer exhibited a minimum melt viscosity of 326 Pa·s and could be successfully molded at 370 °C under 2 MPa [1]. In contrast, the ether-free fluorene diamine BAFL (9,9-bis(4-aminophenyl)fluorene) yields polyimides with poorer solubility owing to the absence of flexible ether linkages, necessitating copolymerization with ether-containing diamines such as BAPP to restore adequate solubility [2]. The BAOFL monomer inherently supplies both the rigid cardo fluorene moiety and the flexible ether linkages in a single monomer unit, eliminating the need for solubility-compensating comonomers.

Imide solution prepreg Carbon fiber composites Polymer processability

Mechanical Robustness: BAOFL Cured Resin Film Achieves Tensile Strength of 110 MPa with 10.2% Elongation at Break

The cured resin film prepared from the BAOFL/s-BPDA/PEPA imide oligomer (DP = 4) exhibited a tensile modulus of 2.78 GPa, tensile strength of 110 MPa, and elongation at break of 10.2% [1]. The BAOFL-based copolymers consistently showed elongations exceeding 9%, indicating good film toughness and flexibility [1]. For comparison, BAOFL-derived poly(ether imide) films synthesized with various dianhydrides (BPDA, ODPA, BTDA, BPADA) also exhibited excellent tensile properties, with the ether linkages and fluorenyl cardo groups jointly contributing to balanced mechanical performance [2]. While specific comparator data from the same study are not available in the open-access abstracts, polyimide films derived from structurally similar non-fluorene diamines (e.g., ODA-based systems) typically show lower modulus but comparable tensile strength, though at the expense of significantly lower Tg [3]. The 10.2% elongation is notable for a high-Tg (321 °C) thermoset polyimide system, as high crosslink density in thermosets often limits elongation to below 5%.

Structural composites Aerospace materials Tensile properties

Monomer Purity and Quality Assurance: BAOFL Commercial Availability at 97–99% with Full Analytical Characterization

Commercially available BAOFL (CAS 47823-88-1) is supplied at standard purities of 97% (Bidepharm, verified by NMR, HPLC, GC) and 99% (Tianjin Zhongtai, CHINATECH brand) . The monomer has been independently characterized in academic studies by melting point, FT-IR, and ¹H-NMR, confirming high purity suitable for polycondensation reactions [1]. Key physical properties include: boiling point 687.3 ± 55.0 °C (predicted), flash point 384.3 ± 25.2 °C, refractive index 1.707, and density 1.265 g·cm⁻³ . In comparison, the structurally related ether-free diamine BAFL (9,9-bis(4-aminophenyl)fluorene, CAS 13180-37-1) is less widely stocked by major CROs and specialty chemical suppliers, and its polyimides require more complex copolymerization strategies to achieve adequate solubility [2]. BDAF (CAS 69563-88-8), while commercially available, carries a higher cost per gram due to fluorine content and triggers additional shipping and handling regulations associated with fluorinated aromatic amines.

Monomer procurement Quality control Polymerization-grade diamine

Optimal Application Scenarios for BAOFL (CAS 47823-88-1) Based on Verified Quantitative Differentiation


Low-Dielectric Interlayer Dielectrics for High-Frequency Optoelectronic Integrated Circuits (OEICs)

BAOFL-derived semi-alicyclic polyimides achieve a dielectric constant of Dk = 2.56 and dissipation factor Df = 0.008 at 1 MHz [1], representing a 55% reduction versus non-fluorene BPDA-based polyimide (Dk = 5.7) [2]. At 10 GHz, BAOFL-based PI films maintain Dk = 2.87–3.20 and Df = 0.0066–0.0123 [3]. These values meet the stringent low-Dk, low-Df requirements for 5G/6G communication substrates and OEIC interlayer dielectrics, where signal integrity at high frequencies is paramount. The simultaneous achievement of high Tg (>220 °C) enables compatibility with soldering and high-temperature device packaging processes.

Colorless, High-Tg Substrates for Flexible OLED Displays and Optical Waveguides

BAOFL/HBPDA polyimide films deliver optical transmittance exceeding 85% at 400 nm with a yellow index below 1.0 and haze below 1.2%, combined with Tg > 220 °C [1]. This transparency level, achieved without fluorinated monomers, positions BAOFL-based colorless polyimides (CPIs) as cost-effective alternatives to fluorinated CPI systems for flexible OLED substrate films, foldable display cover windows, and planar optical waveguide cladding layers. The fluorene cardo structure suppresses CTC coloration while maintaining the thermal budget required for TFT backplane processing.

High-Temperature Carbon-Fiber-Reinforced Polymer (CFRP) Matrix Resins via Imide-Solution Prepreg

The BAOFL/s-BPDA/PEPA imide oligomer achieves over 33 wt% solubility in NMP—exceeding the 30 wt% threshold for imide-solution prepreg fabrication—while delivering a cured-resin Tg of 321 °C, Td5 of 551 °C, tensile strength of 110 MPa, and elongation at break of 10.2% [4]. This combination enables void-free CFRP manufacturing without the water-generating poly(amic acid) intermediate step, reducing cure-cycle defects. The high Tg and mechanical toughness make this system suitable for aerospace engine components, high-speed vehicle structures, and other applications requiring sustained performance above 300 °C.

Hole-Transport and Crosslinkable Functional Layers in OLED Devices

BAOFL's electron-donating amino groups enable efficient hole injection from the anode, and the fluorene core provides electrochemical stability for hole-transport applications in OLED architectures [5]. While quantitative hole-mobility data for BAOFL itself is limited in open literature, the compound is recognized as a precursor for crosslinkable hole-transport layers that can be thermally or photochemically cured to form solvent-resistant films, a critical requirement for solution-processed multilayer OLED fabrication. Procurement decisions should consider BAOFL as a bifunctional monomer that serves both as a polymer building block and as a small-molecule electronic material.

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